molecular formula C21H17NO3S B1609992 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde CAS No. 475480-88-7

4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde

Cat. No.: B1609992
CAS No.: 475480-88-7
M. Wt: 363.4 g/mol
InChI Key: WAOPPOQPYOBXNE-UHFFFAOYSA-N
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Description

4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzo[b]thiophene core, which is a sulfur-containing heterocycle, linked to an oxazole ring through an ethoxy bridge. The presence of a carbaldehyde group at the 7-position of the benzo[b]thiophene ring adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the ethoxy group and the oxazole ring. The final step involves the formylation of the benzo[b]thiophene ring to introduce the carbaldehyde group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The benzo[b]thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

Scientific Research Applications

4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the oxazole and benzo[b]thiophene rings allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-7-carbaldehyde: Lacks the oxazole and ethoxy groups, making it less complex.

    4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene: Lacks the carbaldehyde group, affecting its reactivity.

Uniqueness

4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and benzo[b]thiophene rings, along with the carbaldehyde group, allows for versatile applications in various fields .

Properties

IUPAC Name

4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c1-14-18(22-21(25-14)15-5-3-2-4-6-15)9-11-24-19-8-7-16(13-23)20-17(19)10-12-26-20/h2-8,10,12-13H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOPPOQPYOBXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457790
Record name 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475480-88-7
Record name 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2 l, 4-necked glass reactor equipped with a mechanical stirrer, a thermometer, a cooler, a dropping funnel and an argon inlet was charged under argon in sequence with 103.2 g (250 mmol) of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate, 151.3 g (287 mmol) of iron(III) sulfate, 150 ml of isopropanol, a mixture of 750 ml of water and 150 ml of 2 N sulfuric acid. The reaction mixture was heated under stirring to 63-65° C. for 2 h. After cooling to room temperature, 600 ml of isopropyl acetate were added and the mixture filtered. The filtrate was washed with 100 ml of water, then the organic phase was concentrated (ca. 470 ml were distilled off at 50° C./150-50 mbar). After addition of 625 ml of DMF, the rest of more volatile solvents are removed completely at 50° C./150-50 mbar. The water content at this point was less than 0.4%. This suspension containing the intermediate 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde was transferred with aid of 660 ml of DMF in a 4 l reactor (equipped as the 2 l reactor above) which had been charged with 38.0 g of potassium carbonate. To the dark suspension was added within 60 min at 86-90° C. a solution of 70.4 g (250 mmol) of 2-(5-methyl-2-phenyl)-4-oxazolyl)ethanol methanesulfonyl ester in 275 ml of DMF. The reaction mixture was stirred at the same temperature for 6 h, then 450 ml of toluene followed by 950 ml of water were added, whereas the temperature was kept above 75° C. The aqueous phase was separated and extracted with 150 ml of warm toluene. The two toluene phases were combined, re-extracted with water and finally treated at a temperature between 65 and 40° C. with 900 ml of methanol. The resulting suspension was stirred for 1 h at 40° C., cooled to −15° C. and stirred for 3 h at −15° C. Finally the suspension was filtered, the filter cake was washed with 100 ml of a cold (−15° C.) toluene/methanol mixture and dried at 60° C./10 mbar to afford 76.8 g (84.5%) of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxyl]-benzo[b]thiophene-7-carbaldehyde as colorless crystals with a m.p. of 154° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
151.3 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ethanol methanesulfonyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
275 mL
Type
solvent
Reaction Step Four
Name
Quantity
950 mL
Type
solvent
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde
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4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde
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4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde
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4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde
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4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde
Reactant of Route 6
4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde

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